molecular formula C11H14ClN B1365382 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616201-80-0

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B1365382
CAS No.: 616201-80-0
M. Wt: 195.69 g/mol
InChI Key: XTTZERNUQAFMOF-UHFFFAOYSA-N
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Description

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Lorcaserin A, also known as 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine or simply Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety, making it a key target for weight management .

Mode of Action

Lorcaserin is a highly selective agonist for the 5-HT2C receptor . By selectively activating these receptors, particularly those located in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, lorcaserin promotes satiety and reduces food intake .

Biochemical Pathways

It is believed that the drug’s activation of 5-ht2c receptors stimulates pro-opiomelanocortin (pomc) neurons in the arcuate nucleus of the hypothalamus . This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake .

Pharmacokinetics

Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds . The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine . The exact bioavailability of lorcaserin is unknown, but absorption is virtually complete, as 92% of the radioactivity can be recovered in urine after oral intake of a radiolabeled dose .

Result of Action

The activation of 5-HT2C receptors by lorcaserin leads to a decrease in food consumption and promotes weight loss . It has been shown to reduce body weight in animal models of obesity . In clinical studies, lorcaserin has produced a dose-dependent weight loss over a 12-week period .

Action Environment

The efficacy and stability of lorcaserin can be influenced by various environmental factors. For instance, lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities . This suggests that lifestyle modifications can enhance the drug’s effectiveness.

Biochemical Analysis

Biochemical Properties

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine interacts primarily with the serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors that play a crucial role in regulating mood, appetite, and other physiological processes. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction is highly selective, with minimal binding to other serotonin receptor subtypes .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating the 5-HT2C receptors, the compound modulates the release of neurotransmitters such as dopamine and norepinephrine, which are critical for maintaining mood and appetite balance . Additionally, it has been shown to reduce food intake and body weight in animal models, highlighting its potential as an anti-obesity agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2C receptors. This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades. These cascades involve the activation of phospholipase C, which increases the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores . This increase in intracellular calcium levels is crucial for various cellular functions, including neurotransmitter release and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Studies have shown that chronic administration of the compound leads to sustained reductions in food intake and body weight in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces food intake and body weight without significant adverse effects . At higher doses, it can cause toxic effects, including cardiovascular issues and behavioral changes. The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can influence its efficacy and safety profile, necessitating thorough pharmacokinetic studies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This distribution pattern is critical for its therapeutic effects on central nervous system disorders.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound organelles. The compound’s activity is influenced by its localization, as it needs to be in proximity to the 5-HT2C receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, further modulating its activity and function.

Properties

IUPAC Name

7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZERNUQAFMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440335, DTXSID30861560
Record name Lorcaserin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616201-80-0
Record name Lorcaserin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-trifluoroacetyl-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (65 mg, 0.22 mmol) in methanol (2 mL) was treated with 15% aqueous NaOH (2 mL), and stirred for 3.5 hours at 60 C. The product mixture was concentrated, extracted 3 times with CH2Cl2 (5 mL), dried with Na2SO4 and concentrated to give 35 mg of a clear oil. 1H NMR (400 MHz, CDCl3) d 7.11 (s, 1 H), 7.05 (d, J=8 Hz, 1 H), 6.98 (d, J=8 Hz, 1 H), 3.1-2.9 (m, 6 H), 2.71 (m, 1 H), 2.68 (bs, 1 H), 1.32 (d, J=8 Hz, 3 H). MS calculated for C11H14ClN+H: 196, observed: 196.
Name
N-trifluoroacetyl-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and 8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
hydrate
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0 (± 1) mol
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Reaction Step Four
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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0 (± 1) mol
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reactant
Reaction Step Five
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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0 (± 1) mol
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Reaction Step Six
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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0 (± 1) mol
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Reaction Step Seven
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazapin-2-one (150 mg, 0.716 mmol, purified by HPLC or recrystallization) was added to a 50 mL round bottom flask with 2M borane-tetrahydrofuran solution (2 mL, 2.15 mmol). The mixture was stirred 10 hours at room temperature under an argon balloon. LC/MS showed the desired product as the major peak with approximately 5% of starting material still present. The reaction mixture was quenched with 5 mL methanol and the solvents were removed on the rotary evaporator. This procedure was repeated with methanol addition and evaporation. The mixture was evaporated on the rotary evaporator followed by 2 hours in vacuo to give the product as a white solid (117 mg, 70 % yield). 1H NMR (CDCl3): δ 10.2 (br s, 1H), 9.8 (br s, 1H), 7.14 (dd, 1H, J=2, 8 Hz), 7.11 (d, 1H, J=2 Hz), 7.03 (d, 1H, J=8 Hz), 3.6 (m, 2H), 3.5 (m, 2H), 2.8-3.0 (m, 3H), 1.5 (d, 3H, J=7 Hz). LC/MS: 1.41 minute, 196.1 M+H+ and 139 major fragment.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1,2-Dichlorobenzene (about 1522 kg), 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (about 530 kg, 1.97 kmol, 1.00 eq.), and aluminum chloride (about 387 kg, 2.90 kmol, 1.47 eq.) are charged to a vessel vented to a caustic scrubber. The mixture is then stirred and heated at about 126° C. under nitrogen for about 16 h. The resulting Friedel-Crafts reaction mixture is then cooled. Purified or potable water (about 1060 kg) and silica gel are charged to a second vessel. The cooled Friedel-Crafts reaction mixture is then added to the aqueous silica gel slurry stirred and cooled in the second vessel. The stirred quench mixture is filtered at about 58° C., and the silica gel filter cake is washed with purified or potable water (about 212 kg). Optionally, some or all of this water may be used to rinse the quench vessel into the filter. The mother and wash liquor filtrates are combined in a vessel and are cooled with stirring to about 22° C. Stirring is then stopped, and upon settling, three phases separate. The brown lowest phase consists mostly of 1,2-dichlorobenzene and is drained to solvent regeneration. The lower of the remaining two phases, which is the middle phase of the original three-phase mixture, contains most of the product. The topmost phase is a turbid water phase containing a smaller amount of the product. These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %, to achieve an aqueous phase pH of at least about 13. The cyclohexane phase is washed with purified or potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure to remove solvent and provide crude title compound, an oil, as the distillation residue.
Quantity
530 kg
Type
reactant
Reaction Step One
Quantity
387 kg
Type
reactant
Reaction Step One
Quantity
1522 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 3
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 4
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 5
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Reactant of Route 6
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

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